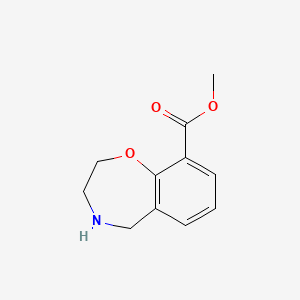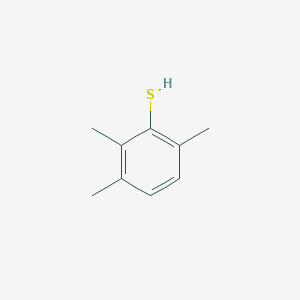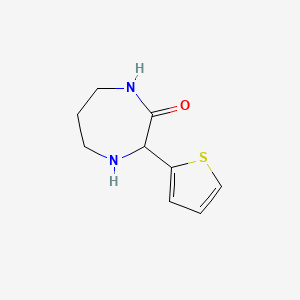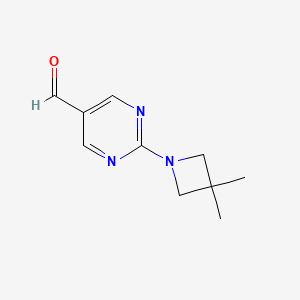
1-Methyl-4-(6-methylpiperidin-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(6-methylpiperidin-3-yl)piperazine is a chemical compound with the molecular formula C11H23N3 It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
The synthesis of 1-Methyl-4-(6-methylpiperidin-3-yl)piperazine typically involves the reaction of 1-methylpiperazine with 3-chloro-6-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Methyl-4-(6-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
1-Methyl-4-(6-methylpiperidin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems.
Medicine: Medicinal chemists explore this compound for its potential therapeutic properties.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(6-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Methyl-4-(6-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-piperidinyl)piperazine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-Methyl-4-[(6-methylpiperidin-3-yl)carbonyl]piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H23N3 |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
1-methyl-4-(6-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3/c1-10-3-4-11(9-12-10)14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 |
Clave InChI |
ISTGZHPAICDVPU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)





![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)


